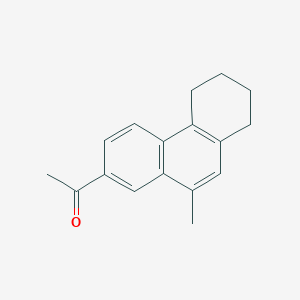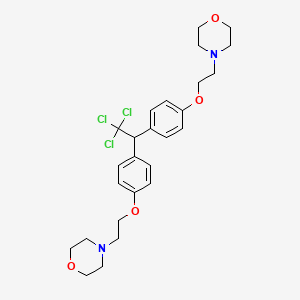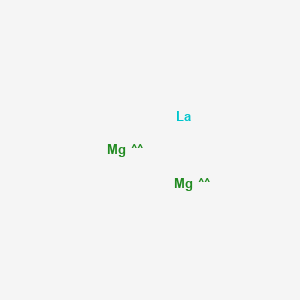
Lanthanum--magnesium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum–magnesium (1/2) is a compound that combines lanthanum and magnesium in a specific stoichiometric ratio Lanthanum is a rare earth element known for its various applications in electronics, optics, and catalysis Magnesium, on the other hand, is a lightweight metal with significant roles in structural materials and biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum–magnesium (1/2) can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of lanthanum oxide (La₂O₃) with magnesium oxide (MgO) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 1200°C to 1500°C. The resulting product is then cooled and ground to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of lanthanum–magnesium (1/2) often involves the use of high-purity raw materials and controlled atmospheres to prevent contamination. The process may include steps such as calcination, milling, and sintering to achieve the desired phase and purity. Advanced techniques like chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) can also be employed for precise control over the composition and structure of the compound.
Chemical Reactions Analysis
Types of Reactions: Lanthanum–magnesium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form lanthanum oxide and magnesium oxide. In reduction reactions, it can be reduced by hydrogen to form lanthanum hydride and magnesium hydride.
Common Reagents and Conditions: Common reagents used in reactions with lanthanum–magnesium (1/2) include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as high temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving lanthanum–magnesium (1/2) include lanthanum oxide, magnesium oxide, lanthanum hydride, and magnesium hydride. These products have various applications in catalysis, hydrogen storage, and electronic materials.
Scientific Research Applications
Lanthanum–magnesium (1/2) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes . In biology, it has potential applications in drug delivery systems and as a contrast agent in imaging techniques. In medicine, it is being explored for its potential use in treating certain diseases, such as osteoporosis, due to its ability to interact with biological molecules. In industry, it is used in the production of advanced materials, such as high-performance ceramics and alloys .
Mechanism of Action
The mechanism of action of lanthanum–magnesium (1/2) involves its ability to interact with various molecular targets and pathways. For example, in catalysis, it can facilitate the activation of hydrogen molecules, leading to efficient hydrogenation reactions. In biological systems, it can bind to specific proteins and enzymes, modulating their activity and leading to therapeutic effects. The compound’s unique electronic structure and reactivity make it a versatile tool in various applications .
Comparison with Similar Compounds
Lanthanum–magnesium (1/2) can be compared to other similar compounds, such as lanthanum–titanium (1/2) and neodymium–magnesium (1/2). While these compounds share some similarities in terms of their structure and reactivity, lanthanum–magnesium (1/2) stands out due to its unique combination of properties. For instance, it has a higher thermal stability and better catalytic performance compared to lanthanum–titanium (1/2). Additionally, it exhibits different magnetic and dielectric properties compared to neodymium–magnesium (1/2), making it suitable for specific applications in electronics and materials science .
Conclusion
Lanthanum–magnesium (1/2) is a compound with unique properties and a wide range of applications in various fields. Its synthesis involves high-temperature reactions and controlled conditions to achieve the desired phase and purity. The compound undergoes various chemical reactions, forming products with significant applications in catalysis, hydrogen storage, and electronic materials. Its mechanism of action involves interactions with molecular targets and pathways, making it a versatile tool in scientific research. Compared to similar compounds, lanthanum–magnesium (1/2) offers distinct advantages in terms of thermal stability, catalytic performance, and electronic properties.
Properties
CAS No. |
12188-19-1 |
|---|---|
Molecular Formula |
LaMg2 |
Molecular Weight |
187.52 g/mol |
InChI |
InChI=1S/La.2Mg |
InChI Key |
HHEIGDWATABVLZ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
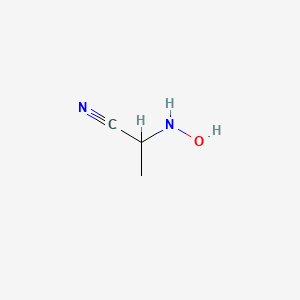
![2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14728962.png)
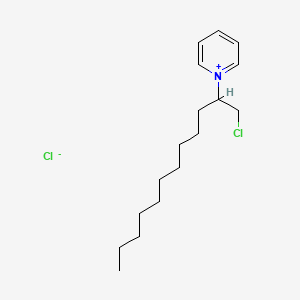
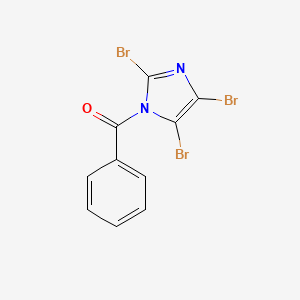
![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)
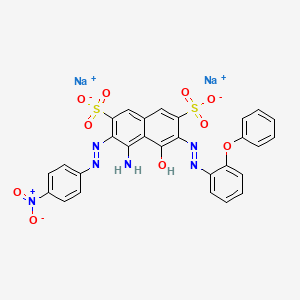
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
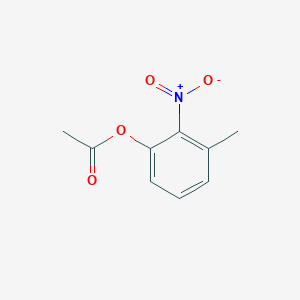
![2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B14729019.png)
